molecular formula C17H13N3S B5230631 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline

Cat. No.: B5230631
M. Wt: 291.4 g/mol
InChI Key: MDCWPGHEDOHDRN-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline is a heterocyclic compound that combines the structural features of benzimidazole and quinoline. These two moieties are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline typically involves the condensation of 2-mercaptobenzimidazole with quinoline derivatives. One common method includes the reaction of 2-mercaptobenzimidazole with 2-chloromethylquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline involves its interaction with various molecular targets. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to DNA and RNA. This binding can interfere with the replication and transcription processes, leading to its antimicrobial and antiviral effects. Additionally, the compound can inhibit specific enzymes and receptors involved in cancer cell proliferation, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline stands out due to its combined structural features of benzimidazole and quinoline, which endow it with a broader spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-2-6-13-12(5-1)9-10-17(20-13)21-11-16-18-14-7-3-4-8-15(14)19-16/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCWPGHEDOHDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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